molecular formula C24H14F4N4O2S B2663714 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034489-10-4

3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Katalognummer: B2663714
CAS-Nummer: 2034489-10-4
Molekulargewicht: 498.46
InChI-Schlüssel: GLDQIBJMVATGBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H14F4N4O2S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F4N2O2SC_{18}H_{14}F_4N_2O_2S, with a molar mass of approximately 398.37 g/mol. The structure includes a quinazolinone core, a fluorophenyl group, and a trifluoromethyl-substituted oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of quinazolinone compounds can exhibit significant antimicrobial properties. For instance, structural modifications have been linked to enhanced activity against various bacterial strains .
  • Anticancer Activity : The compound has been evaluated for its potential anticancer effects. Studies reported that related quinazolinone derivatives demonstrated cytotoxicity against several cancer cell lines, including MCF-7 and A549, with IC50 values in the low micromolar range .
  • Antioxidant Activity : Certain modifications in the structure have been associated with increased antioxidant properties, which can play a role in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl rings significantly enhances the activity against cancer cell lines.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the quinazolinone core can lead to different levels of potency against specific targets .

Anticancer Efficacy

One study assessed the anticancer efficacy of a series of quinazolinone derivatives, including our compound of interest. It was found that compounds with similar structural features exhibited IC50 values ranging from 0.16 to 9.9 µM against various cancer cell lines such as MCF-7 and A549. The most potent derivatives were those with para-hydroxy or trifluoromethyl substitutions .

Antimicrobial Studies

In vitro tests against Mycobacterium tuberculosis showed that certain analogs derived from quinazolinones had minimum inhibitory concentrations (MICs) indicating effective antimycobacterial activity. These findings suggest that modifications to enhance lipophilicity could improve bioavailability and efficacy .

Data Tables

Activity TypeCompound DerivativeIC50 (µM)Target Cell Line
AnticancerQuinazolinone A0.16MCF-7
AnticancerQuinazolinone B6.8DU145
AntimicrobialQuinazolinone C0.31Mycobacterium

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines. A study found that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting strong antiproliferative properties .

Antimicrobial Properties

Quinazolines are also recognized for their antimicrobial activities. Compounds containing similar structural motifs have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and MRSA. The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly lower than those for standard antibiotics, indicating their potential as alternative antimicrobial agents .

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Research has indicated that quinazoline derivatives can inhibit tyrosinase activity effectively. The mechanism involves competitive inhibition, which is vital for developing skin-lightening agents .

Case Studies

StudyCompoundActivityResults
Quinazoline derivativeAnticancerIC50 values of 16.70 µM (MCF7), 12.54 µM (HCT116)
Quinazoline derivativeAntimicrobialMICs as low as 7.80 µg/mL against S. aureus
Quinazoline derivativeTyrosinase InhibitionSignificant inhibition at low concentrations

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14F4N4O2S/c25-16-8-10-17(11-9-16)32-22(33)18-6-1-2-7-19(18)29-23(32)35-13-20-30-21(31-34-20)14-4-3-5-15(12-14)24(26,27)28/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQIBJMVATGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.